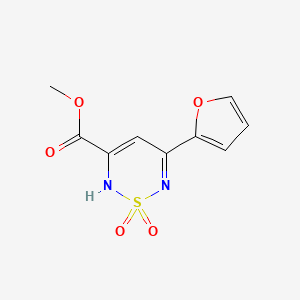![molecular formula C14H9Br2N3O2 B4707629 [2,3-dibromo-4-(cyanomethoxy)-5-ethoxybenzylidene]malononitrile](/img/structure/B4707629.png)
[2,3-dibromo-4-(cyanomethoxy)-5-ethoxybenzylidene]malononitrile
Vue d'ensemble
Description
[2,3-dibromo-4-(cyanomethoxy)-5-ethoxybenzylidene]malononitrile, commonly known as CS gas, is a synthetic chemical compound that has been used as a riot control agent since the 1960s. It is a non-lethal chemical weapon that is used to disperse crowds and control riots. Its use has been controversial due to its potential harmful effects on human health and the environment.
Mécanisme D'action
CS gas works by irritating the mucous membranes of the eyes, nose, mouth, and lungs. It causes a burning sensation in the eyes and throat, as well as coughing, sneezing, and difficulty breathing. The effects of CS gas are temporary and typically last for 15-30 minutes. However, in some cases, the effects can last for several hours.
Biochemical and Physiological Effects
The biochemical and physiological effects of CS gas are well-documented. CS gas causes an increase in the production of mucus in the respiratory tract, which can lead to difficulty breathing. It also causes an increase in the production of tears, which can lead to temporary blindness. CS gas can also cause skin irritation and chemical burns.
Avantages Et Limitations Des Expériences En Laboratoire
CS gas has several advantages for use in lab experiments. It is relatively easy to synthesize and can be produced in large quantities. It is also relatively stable and can be stored for long periods of time. However, its use in lab experiments is limited due to its potential harmful effects on human health and the environment.
Orientations Futures
There are several future directions for the study of CS gas. One area of research is the development of alternative riot control agents that are less harmful to human health and the environment. Another area of research is the development of new methods for the synthesis of CS gas that are more efficient and environmentally friendly. Additionally, there is a need for further research into the long-term effects of CS gas exposure on human health and the environment.
Applications De Recherche Scientifique
CS gas has been extensively studied for its use as a riot control agent. It has been shown to be effective in dispersing crowds and controlling riots. However, its use has been controversial due to its potential harmful effects on human health and the environment. CS gas has also been studied for its potential use in law enforcement and military operations.
Propriétés
IUPAC Name |
2-[[2,3-dibromo-4-(cyanomethoxy)-5-ethoxyphenyl]methylidene]propanedinitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9Br2N3O2/c1-2-20-11-6-10(5-9(7-18)8-19)12(15)13(16)14(11)21-4-3-17/h5-6H,2,4H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDBVUWCYOFGSMW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=C(C(=C1)C=C(C#N)C#N)Br)Br)OCC#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9Br2N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-{5-[(2-chlorophenoxy)methyl]-2-furoyl}-N-(3-chlorophenyl)hydrazinecarbothioamide](/img/structure/B4707546.png)

![5-[(3-methoxypropyl)amino]-2-(4-propoxyphenyl)-1,3-oxazole-4-carbonitrile](/img/structure/B4707563.png)


![methyl 4-(3-{2-cyano-3-[(3-methylphenyl)amino]-3-oxo-1-propen-1-yl}-2,5-dimethyl-1H-pyrrol-1-yl)benzoate](/img/structure/B4707578.png)

![1-methyl-5-{[(4-methyl-1,3-benzothiazol-2-yl)amino]carbonyl}-1H-pyrazole-4-carboxylic acid](/img/structure/B4707591.png)
![2-benzoyl-N-[2-(2,6-dimethylphenoxy)ethyl]benzamide](/img/structure/B4707598.png)

![3-methoxy-N-[4-(1-pyrrolidinyl)benzyl]benzamide](/img/structure/B4707609.png)
![2-(4-{[methyl(methylsulfonyl)amino]methyl}phenoxy)-N-(2-methylphenyl)acetamide](/img/structure/B4707630.png)
![2-[4-(4-tert-butylbenzyl)-1-piperazinyl]-N-[2-(1-cyclohexen-1-yl)ethyl]acetamide](/img/structure/B4707634.png)
![N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4-[5-(4-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanamide](/img/structure/B4707645.png)